4,4-dimethoxybut-2-ynal

Organic Synthesis Process Chemistry Building Block Preparation

4,4-Dimethoxybut-2-ynal (CAS 124744-10-1), also known as acetylenedicarboxaldehyde mono(dimethyl acetal), is a C4 acetylenic aldehyde monoacetal characterized by the formula C₆H₈O₃ and a molecular weight of 128.13 g/mol. This compound uniquely integrates a terminal aldehyde group and a dimethyl acetal-protected terminus linked by a central carbon-carbon triple bond, rendering it a highly versatile difunctional building block in organic synthesis.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 124744-10-1
Cat. No. B6243253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-dimethoxybut-2-ynal
CAS124744-10-1
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCOC(C#CC=O)OC
InChIInChI=1S/C6H8O3/c1-8-6(9-2)4-3-5-7/h5-6H,1-2H3
InChIKeyAZUPMGATAFNDHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethoxybut-2-ynal CAS 124744-10-1: A C4 Acetylenic Aldehyde Acetal for Heterocyclic Scaffold Construction


4,4-Dimethoxybut-2-ynal (CAS 124744-10-1), also known as acetylenedicarboxaldehyde mono(dimethyl acetal), is a C4 acetylenic aldehyde monoacetal characterized by the formula C₆H₈O₃ and a molecular weight of 128.13 g/mol . This compound uniquely integrates a terminal aldehyde group and a dimethyl acetal-protected terminus linked by a central carbon-carbon triple bond, rendering it a highly versatile difunctional building block in organic synthesis [1][2]. Unlike its unprotected dialdehyde counterpart (but-2-ynedial, C₄H₂O₂, MW 82.06), this compound offers controlled, orthogonal reactivity through sequential deprotection and alkyne functionalization, enabling precise molecular construction [3].

Why Generic Substitution with Unprotected Acetylenic Aldehydes or Fully Protected Diacetals Fails: The 4,4-Dimethoxybut-2-ynal Differentiation


Substituting 4,4-dimethoxybut-2-ynal with a structurally similar analog introduces significant risks of experimental failure, reduced yield, or complete loss of synthetic utility. Unprotected but-2-ynedial (MW 82.06) is highly reactive and prone to rapid oligomerization and decomposition, making it challenging to handle and store, thereby complicating its use in routine synthesis [1]. Conversely, fully protected 1,1,4,4-tetramethoxybut-2-yne (MW 206.24) requires an additional synthetic step for mono-deprotection, limiting its applicability in one-pot or sequential reaction schemes [2][3]. Additionally, propargyl aldehyde dimethyl acetal (3,3-dimethoxyprop-1-yne) lacks the extended conjugation and second electrophilic center, thus failing to serve as a direct precursor for the same heterocyclic scaffolds . The selection of 4,4-dimethoxybut-2-ynal is therefore critical to achieving the specific balance of stability and orthogonal reactivity required for the following applications [2].

4,4-Dimethoxybut-2-ynal Quantitative Evidence for Scientific Selection vs. Closest Analogs


4,4-Dimethoxybut-2-ynal: Direct Comparison of Large-Scale Synthesis Yields

In a direct head-to-head synthetic procedure, the large-scale preparation of 4,4-dimethoxybut-2-ynal is reported with a yield of 69% from the intermediate 2,3-dibromo-1,1,4,4-tetramethoxybutane. In the same synthetic sequence, the corresponding diacetal, 1,1,4,4-tetramethoxybut-2-yne, is obtained with a yield of 75%. This demonstrates a comparable and viable yield for the monoacetal target compound, making its preparation highly atom-economical and practical for scale-up [1].

Organic Synthesis Process Chemistry Building Block Preparation

4,4-Dimethoxybut-2-ynal: Enhanced Stability vs. Free Acetylenedicarboxaldehyde

The preparation and isolation of the free dialdehyde, acetylenedicarboxaldehyde (but-2-ynedial), is described as requiring acidolysis of its monoacetal (4,4-dimethoxybut-2-ynal) with an excess of formic acid, followed by a specific dehydration step with P₂O₅ to remove residual acid. This multi-step, rigorous procedure underscores the instability of the free dialdehyde and the critical role of 4,4-dimethoxybut-2-ynal as a storable, isolable, and directly usable synthetic equivalent [1].

Aldehyde Protection Chemical Stability Reagent Handling

4,4-Dimethoxybut-2-ynal: Differentiated Dienophilic/Dipolarophilic Reactivity Profile

4,4-Dimethoxybut-2-ynal (the monoacetal) exhibits a distinct reactivity profile compared to the free dialdehyde, acetylenedicarboxaldehyde. Under neutral conditions, the free dialdehyde acts exclusively as a dienophile with conjugated dienes. However, in acidic medium, its reactivity is altered and can be compared with other α-acetylenic aldehydes (R–C≡C–CHO) [1]. The monoacetal form (4,4-dimethoxybut-2-ynal) is a key precursor to this dialdehyde and can be deprotected in situ, allowing chemists to orthogonally control the timing of aldehyde unveiling and subsequent alkyne participation in cycloadditions, a control mechanism not available when using the fully deprotected dialdehyde from the outset [1][2].

Cycloaddition Diels-Alder Heterocycle Synthesis

4,4-Dimethoxybut-2-ynal: Demonstrated Utility as a Precursor to Complex Cyclic Diacetals

The compound's utility is further evidenced by its successful application as a key starting material. Cyclic diacetals of but-2-ynedial have been synthesized directly from bis(dimethyl acetal) derivatives, which are accessed from 4,4-dimethoxybut-2-ynal [1]. Specifically, a number of cyclic diacetals of but-2-ynedial, fumaraldehyde, and α,α'-dibromosuccinaldehyde have been prepared by transacetalation of bis(dimethyl acetal)s of 1,2- and 1,3-glycols [1]. This demonstrates its proven track record in constructing specific, complex molecular architectures, distinguishing it from simpler propargyl aldehydes or less versatile diacetals.

Transacetalation Cyclic Acetals Heterocyclic Chemistry

4,4-Dimethoxybut-2-ynal: Best Research and Industrial Application Scenarios


Sequential Synthesis of Complex Heterocycles via Orthogonal Deprotection/Cycloaddition

Researchers should select 4,4-dimethoxybut-2-ynal when a synthetic strategy demands orthogonal control over an acetylenic aldehyde. The compound's dimethyl acetal group masks one aldehyde, allowing for initial functionalization of the triple bond (e.g., via Diels-Alder cycloaddition or click chemistry). Subsequently, the acetal can be deprotected to reveal a free aldehyde for further reactions like Wittig olefination or reductive amination. This sequential approach, which is not feasible with the fully unprotected and unstable acetylenedicarboxaldehyde [1], minimizes side reactions and increases overall synthetic efficiency for complex molecular scaffolds [2].

Preparation of Acetylenedicarboxaldehyde Derivatives for Materials Science

For applications requiring the highly reactive acetylenedicarboxaldehyde (but-2-ynedial) core, 4,4-dimethoxybut-2-ynal serves as the ideal, storable precursor. It can be deprotected in situ or immediately prior to use to generate the free dialdehyde for subsequent reactions, as demonstrated in the synthesis of conjugated polymers, advanced materials, or highly functionalized π-systems [3]. This approach avoids the significant challenges associated with the isolation, storage, and handling of the unstable free dialdehyde [4].

Direct Precursor for C4 Building Blocks in Medicinal Chemistry

This compound is the procurement choice for medicinal chemists requiring a C4 linear synthon containing both an alkyne and a protected aldehyde. This specific substitution pattern is valuable for constructing certain pharmacophores or for late-stage diversification of drug candidates. As a stable, commercially available oil, it provides a reliable source of this specific C4 unit, which is not easily mimicked by the C3 propargyl aldehyde acetal (3,3-dimethoxyprop-1-yne) or more expensive, fully protected C4 diacetal (1,1,4,4-tetramethoxybut-2-yne) [5].

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